molecular formula C12H13F3N6O3 B10920911 2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10920911
M. Wt: 346.27 g/mol
InChI Key: QNZORZHIXAIFTI-UHFFFAOYSA-N
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Description

2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting from the preparation of the pyrazole ring. The process often includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The trifluoromethyl and nitro groups are introduced through electrophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-4-chloromethyl-5-difluoromethoxy-1H-pyrazole: Known for its use in agrochemicals.

    5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Studied for its potential as a pharmaceutical intermediate.

Uniqueness

2-METHYL-N~1~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and nitro substituents make it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C12H13F3N6O3

Molecular Weight

346.27 g/mol

IUPAC Name

2-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H13F3N6O3/c1-6(4-20-5-8(3-16-20)21(23)24)11(22)17-9-7(2)18-19-10(9)12(13,14)15/h3,5-6H,4H2,1-2H3,(H,17,22)(H,18,19)

InChI Key

QNZORZHIXAIFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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